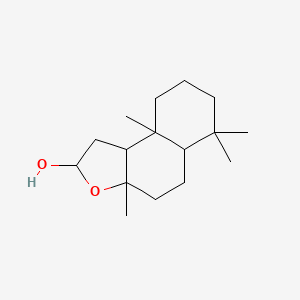

Sclaral (sclareolide lactol)

Description

Sclaral, chemically designated as 3a,6,6,9a-tetramethyldodecahydronaphtho[2,1-b]furan-2-ol (CAS: 52811-62-8, molecular formula: C₁₅H₂₈O₂), is a lactol derivative synthesized from (+)-sclareolide . Sclareolide, a labdane-type diterpene lactone isolated from Salvia sclarea, is renowned for its fragrance and biomedical applications, including anticancer and antiviral properties . Sclaral is formed via the reduction of sclareolide using diisobutylaluminum hydride (DIBAL-H), yielding a mixture of lactol and aldehyde forms (3.7:1 ratio) . Its trans-decalin core and lactol functionality contribute to its chemical versatility, enabling further functionalization for pharmaceutical and industrial applications .

Properties

CAS No. |

103476-92-2 |

|---|---|

Molecular Formula |

C16H28O2 |

Molecular Weight |

252.39 g/mol |

IUPAC Name |

3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran-2-ol |

InChI |

InChI=1S/C16H28O2/c1-14(2)7-5-8-15(3)11(14)6-9-16(4)12(15)10-13(17)18-16/h11-13,17H,5-10H2,1-4H3 |

InChI Key |

UZSSRRVZGDVPRE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2CC(O3)O)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Sclaral can be synthesized from sclareol through an oxidation process . The oxidation of sclareol to sclaral involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, sclaral is produced through biotransformation using microbial strains . For example, the strain Filobasidium magnum JD1025 has been shown to effectively convert sclareol to sclaral with a high conversion rate . The process involves fermentation in a baffled flask with specific co-solvents and nitrogen sources to optimize yield .

Chemical Reactions Analysis

Types of Reactions

Sclaral undergoes various chemical reactions, including:

Reduction: Reduction of sclaral can yield compounds like 2α-hydroxysclareolide.

Substitution: Sclaral can participate in nucleophilic substitution reactions to form conjugates with other molecules.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride are used for reduction reactions.

Substitution: Titanium tetrachloride is often used as a catalyst in nucleophilic substitution reactions.

Major Products Formed

Oxidation: 3-oxosclareolide, 3β-hydroxysclareolide.

Reduction: 2α-hydroxysclareolide.

Substitution: Sclareolide-indole conjugates.

Scientific Research Applications

Sclaral has a wide range of applications in scientific research:

Mechanism of Action

Sclaral exerts its effects through various molecular targets and pathways:

Anticancer Activity: Induces apoptosis in cancer cells by inhibiting the expression of specific proteins involved in cell survival.

Anti-inflammatory Activity: Inhibits inflammatory cytokines and enhances antioxidant enzyme activity.

Antiviral Activity: Blocks viral fusion processes, thereby inhibiting the entry of viruses into host cells.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural Features of Sclaral vs. Selected Lactols

Key Insights :

- Sclaral ’s trans-decalin core distinguishes it from polycyclic (e.g., Galaxolidone Lactol) and carbohydrate-derived lactols. This rigid structure enhances thermal stability compared to sugar lactols, which are prone to ring-opening reactions .

- Unlike withanolides, which feature steroidal frameworks, Sclaral’s labdane skeleton offers distinct stereoelectronic properties, influencing its interactions in biological systems .

Key Insights :

- Sclaral’s synthesis is highly efficient (93% yield) but requires careful purification to isolate the lactol from its aldehyde form .

- Enzymatic lactol synthesis faces challenges in catalyst recovery and stability, limiting scalability .

Antimicrobial Activity :

- Sclaral derivatives, such as 1,3,4-oxadiazole conjugates, exhibit antibacterial activity against Xanthomonas oryzae (MIC: 8–32 μg/mL), comparable to commercial agents like bismerthiazol .

- Sugar lactols show moderate antimicrobial effects but are less potent than Sclaral-derived compounds .

Pharmaceutical Potential :

- Sclaral’s parent compound, sclareolide, demonstrates antitumor activity by modulating TRPV4 channels, a property shared with structurally distinct lactols like withanolides .

- Lactol instability (e.g., enzymatic product 3) often necessitates immediate derivatization, whereas Sclaral’s semi-rigid structure enhances shelf-life .

Fragrance Industry :

- Sclaral is used in perfumes and cosmetics due to its woody, amber-like scent, similar to Galaxolidone Lactol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.